Home > Products > Screening Compounds P130859 > Cyclobenzaprine N-|A-D-Glucuronide
Cyclobenzaprine N-|A-D-Glucuronide -

Cyclobenzaprine N-|A-D-Glucuronide

Catalog Number: EVT-12422020
CAS Number:
Molecular Formula: C26H30NO7+
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclobenzaprine N-|A-D-Glucuronide is a metabolite of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Cyclobenzaprine itself is structurally similar to tricyclic antidepressants and functions by acting on the central nervous system, particularly the brainstem, to reduce muscle tone and spasm. The glucuronidation of cyclobenzaprine occurs mainly in the liver and is a significant pathway for its metabolism, leading to the formation of various glucuronide conjugates, including Cyclobenzaprine N-|A-D-Glucuronide .

Source

Cyclobenzaprine is synthesized from dibenzocycloheptene derivatives, with its initial development aimed at providing relief from muscle spasms. The formation of Cyclobenzaprine N-|A-D-Glucuronide occurs through enzymatic processes involving UDP-glucuronosyltransferases, which facilitate the conjugation of cyclobenzaprine with glucuronic acid, enhancing its solubility and excretion from the body .

Classification

Cyclobenzaprine N-|A-D-Glucuronide belongs to the class of glucuronides, which are compounds formed through the conjugation of glucuronic acid to various substrates. This classification is significant in pharmacokinetics as it influences the drug's bioavailability and elimination pathways .

Synthesis Analysis

Methods

The synthesis of Cyclobenzaprine N-|A-D-Glucuronide involves the metabolic process of glucuronidation. This reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases (UGTs), primarily UGT1A4 and UGT2B10. These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to cyclobenzaprine, resulting in the formation of the glucuronide conjugate .

Technical Details

  1. Enzymatic Reaction: The reaction typically occurs in the liver where cyclobenzaprine is first metabolized via N-demethylation before undergoing glucuronidation.
  2. Conditions: The reaction conditions include physiological pH and temperature, as it occurs naturally within biological systems.
  3. Yield: The yield of Cyclobenzaprine N-|A-D-Glucuronide can vary based on enzyme activity and substrate concentration.
Molecular Structure Analysis

Structure

The molecular formula for Cyclobenzaprine N-|A-D-Glucuronide can be represented as C20_{20}H21_{21}N1_{1}O6_{6} when considering the addition of a glucuronic acid moiety to cyclobenzaprine. The structure features a dibenzo[a,d]cycloheptene core characteristic of cyclobenzaprine, modified by the attachment of a glucuronic acid unit.

Data

  • Molecular Weight: Approximately 393.44 g/mol (including glucuronic acid).
  • Chemical Structure: The compound exhibits both hydrophobic and hydrophilic characteristics due to its dual nature as a parent drug and its glucuronide form.
Chemical Reactions Analysis

Reactions

Cyclobenzaprine N-|A-D-Glucuronide primarily participates in metabolic reactions that enhance its solubility for renal excretion. The key reaction is:

Cyclobenzaprine+UDP glucuronic acidUGTCyclobenzaprine N A D Glucuronide+UDP\text{Cyclobenzaprine}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Cyclobenzaprine N A D Glucuronide}+\text{UDP}

Technical Details

  1. Enzymatic Pathway: The reaction involves several steps including substrate binding, transfer of glucuronic acid, and release of UDP.
  2. Kinetics: The kinetics of this reaction can be influenced by factors such as enzyme concentration, substrate availability, and presence of inhibitors or activators.
Mechanism of Action

Process

The mechanism by which Cyclobenzaprine N-|A-D-Glucuronide exerts its effects primarily revolves around its role as a metabolite that enhances the elimination of cyclobenzaprine from the body. By converting cyclobenzaprine into a more water-soluble form, this metabolite facilitates renal excretion.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: More soluble in water compared to cyclobenzaprine due to the presence of polar hydroxyl groups from glucuronic acid.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but susceptible to hydrolysis under extreme pH conditions.
  • pKa Values: Reflects acidic properties due to carboxylic groups in glucuronic acid.
Applications

Scientific Uses

Cyclobenzaprine N-|A-D-Glucuronide is primarily studied for its role in pharmacokinetics concerning cyclobenzaprine therapy. Understanding its formation and elimination can aid in optimizing dosing regimens for patients requiring muscle relaxation therapy while minimizing potential side effects associated with prolonged cyclobenzaprine use . Additionally, research into this metabolite contributes to broader studies on drug metabolism and pharmacogenomics, particularly regarding individual variations in drug response based on genetic differences in enzyme expression.

Properties

Product Name

Cyclobenzaprine N-|A-D-Glucuronide

IUPAC Name

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

Molecular Formula

C26H30NO7+

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1

InChI Key

OMFPVFJFTFJOSO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.